molecular formula C10H8Cl2F2O3 B1410096 Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate CAS No. 1807060-69-0

Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate

Cat. No. B1410096
CAS RN: 1807060-69-0
M. Wt: 285.07 g/mol
InChI Key: URPQNXRMVIIFGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate (MDDFP) is an organic compound that is used in many scientific applications. It has been found to have a variety of biochemical and physiological effects on living organisms, making it an important tool for research and experimentation. MDDFP is a molecule with a unique structure and properties, making it a valuable chemical for many scientific purposes.

Mechanism of Action

Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate can increase the levels of acetylcholine in the body, which can have a variety of effects on the nervous system. Additionally, Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate can also act as an agonist of the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate has been found to have a variety of biochemical and physiological effects on living organisms. In addition to its effects on the nervous system, Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate has been found to act as an antioxidant, to reduce inflammation, to reduce the risk of cancer, and to increase the production of certain hormones. Additionally, Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate has been found to have an effect on the metabolism of certain nutrients, as well as on the immune system.

Advantages and Limitations for Lab Experiments

Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate has several advantages for laboratory experiments, including its low cost and its relatively low toxicity. Additionally, Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate is relatively easy to synthesize and can be used in a variety of experiments. However, Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate does have some limitations, such as its instability in water and its low solubility in some solvents. Additionally, Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate can have unpredictable effects on certain organisms, making it difficult to use in some experiments.

Future Directions

There are several potential future directions for research involving Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate. These include further research into its effects on the nervous system, its effects on the metabolism of certain nutrients, and its effects on the immune system. Additionally, further research into the synthesis of Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate and its potential applications in drug development could also be useful. Finally, research into the potential toxic effects of Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate and its potential interactions with other compounds could help to better understand its safety and efficacy for use in laboratory experiments.

Scientific Research Applications

Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate has a wide range of applications in scientific research. It has been used to study the effects of environmental pollutants on aquatic organisms, to study the effects of plant growth regulators on plant growth and development, and to study the effects of hormones on animal reproduction. Additionally, Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate has been used in the development of new drugs and in the study of the biochemical and physiological effects of various compounds.

properties

IUPAC Name

methyl 2-[2,3-dichloro-6-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O3/c1-16-8(15)4-5-7(17-10(13)14)3-2-6(11)9(5)12/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPQNXRMVIIFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dichloro-6-(difluoromethoxy)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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